molecular formula C22H30N4OS B2870627 1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-53-9

1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

カタログ番号 B2870627
CAS番号: 868228-53-9
分子量: 398.57
InChIキー: DAHNHJCGFXWVRJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, commonly known as ML239, is a chemical compound that has gained significant attention in scientific research for its potential use in the treatment of various diseases.

作用機序

The mechanism of action of ML239 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors that are involved in the development and progression of various diseases. For example, ML239 has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and have been implicated in cancer and neurodegenerative diseases. ML239 has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of dopamine neurotransmission and has been implicated in Parkinson's disease.
Biochemical and Physiological Effects:
ML239 has been shown to have several biochemical and physiological effects in various disease models. In cancer models, ML239 has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In Alzheimer's disease models, ML239 has been shown to reduce the production of amyloid-beta peptides and improve cognitive function. In Parkinson's disease models, ML239 has been shown to protect dopaminergic neurons from oxidative stress-induced damage and improve motor function.

実験室実験の利点と制限

One of the advantages of ML239 is its broad-spectrum activity against various diseases, which makes it a promising candidate for the development of novel therapeutics. ML239 is also relatively easy to synthesize and purify, which makes it a convenient compound for laboratory experiments. However, one of the limitations of ML239 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ML239 is not fully understood, which limits our ability to optimize its therapeutic potential.

将来の方向性

There are several future directions for the research and development of ML239. One direction is to further investigate the mechanism of action of ML239 and identify its molecular targets in various disease models. Another direction is to optimize the synthesis method of ML239 to improve its purity and yield. Additionally, future research could focus on developing more soluble analogs of ML239 that can be administered in vivo more effectively. Finally, the therapeutic potential of ML239 could be further explored in preclinical and clinical trials to determine its safety and efficacy in humans.

合成法

The synthesis of ML239 involves the condensation of 2-methoxybenzoylisothiocyanate with 1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-amine. The resulting product is then purified by recrystallization to obtain ML239 in its pure form. This synthesis method has been reported in several scientific articles, and the purity and yield of ML239 can be optimized by modifying the reaction conditions.

科学的研究の応用

ML239 has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, ML239 has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In Alzheimer's disease research, ML239 has been shown to reduce the production of amyloid-beta peptides, which are believed to be a major contributor to the development of Alzheimer's disease. In Parkinson's disease research, ML239 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

特性

IUPAC Name

1-(2-methoxyphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4OS/c1-17(23-22(28)24-19-11-7-8-12-20(19)27-3)21(18-9-5-4-6-10-18)26-15-13-25(2)14-16-26/h4-12,17,21H,13-16H2,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHNHJCGFXWVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。